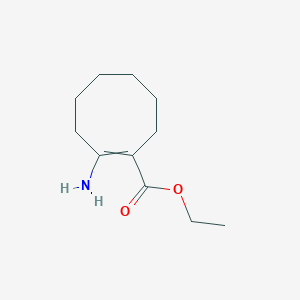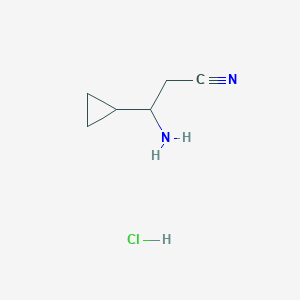
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The compound is characterized by the presence of a nitrophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a piperidine ring.
Métodos De Preparación
The synthesis of 4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol, tert-butyl carbamate, and piperidine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reactions.
Análisis De Reacciones Químicas
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can undergo various chemical reactions:
Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor ligands for biological studies.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of their functions. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with hydrophobic pockets in proteins. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis.
Comparación Con Compuestos Similares
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can be compared with other similar compounds:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is similar in structure but has a phenyl group instead of a nitrophenyl group, leading to different reactivity and applications.
N-Boc-piperidine-4-carbonitrile: This compound has a cyano group instead of a nitrophenyl group, which affects its chemical properties and uses.
4-Amino-1-Boc-piperidine: This compound lacks the nitrophenyl group and is used as an intermediate in different synthetic pathways.
Each of these compounds has unique properties and applications, making them valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C17H23N3O6 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-15(21)18-12-8-10-19(11-9-12)16(22)25-14-6-4-13(5-7-14)20(23)24/h4-7,12H,8-11H2,1-3H3,(H,18,21) |
Clave InChI |
CMPZXDGEKXETGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[2-(2-bromoisobutyryloxy)-undecyl] disulphide](/img/structure/B11821916.png)

![tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11821940.png)
![3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B11821942.png)
![N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine](/img/structure/B11821943.png)




![tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11821975.png)
![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B11821985.png)

![tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822000.png)
